1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC17193081
Molecular Formula: C19H16N6O2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N6O2 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H16N6O2/c1-10-7-11(2)22-19(21-10)25-17-16(12(3)24-25)14(18(26)27)8-15(23-17)13-5-4-6-20-9-13/h4-9H,1-3H3,(H,26,27) |
| Standard InChI Key | TZIUJZCGFOELOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CN=CC=C4)C(=O)O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s backbone consists of a pyrazolo[3,4-b]pyridine system, a bicyclic framework merging pyrazole and pyridine rings. The pyrazole ring (positions 1–3) is substituted at N1 with a 4,6-dimethylpyrimidin-2-yl group, while the pyridine ring (positions 4–6) features a carboxylic acid at C4 and a pyridin-3-yl group at C6 . The C3 position is occupied by a methyl group, contributing to steric and electronic modulation.
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₆N₆O₂ | |
| Molecular Weight | 360.4 g/mol | |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
The 4,6-dimethylpyrimidin-2-yl group at N1 enhances electron-withdrawing effects, stabilizing the pyrazole ring and influencing intermolecular interactions. The pyridin-3-yl substituent at C6 introduces aromatic stacking potential, while the C4 carboxylic acid enables hydrogen bonding and salt formation .
Tautomerism and Stability
Synthetic Methodologies
Strategic Approaches
Synthesis of 1H-pyrazolo[3,4-b]pyridines follows two primary strategies :
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Pyridine Ring Formation on Pyrazole Precursors: Cyclocondensation of 1-substituted pyrazoles with appropriate reagents to construct the pyridine ring.
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Pyrazole Ring Formation on Pyridine Precursors: Annulation of pyridine derivatives with reagents capable of forming the pyrazole moiety.
For the target compound, route selection depends on the availability of starting materials and desired substitution patterns. The 4,6-dimethylpyrimidin-2-yl group is typically introduced via nucleophilic substitution or cross-coupling reactions, while the pyridin-3-yl group may be incorporated through Suzuki-Miyaura coupling .
Stepwise Synthesis
A plausible synthetic pathway involves:
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Preparation of 3-Methyl-1H-pyrazole-4-carboxylic Acid: Functionalization of pyrazole at C4 with a carboxylic acid group.
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Pyrimidine Substitution at N1: Reaction with 2-chloro-4,6-dimethylpyrimidine under basic conditions.
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Pyridine Ring Construction: Cyclization with a pyridin-3-yl-containing building block, such as 3-pyridylboronic acid, via palladium-catalyzed coupling.
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Purification and Characterization: Chromatographic isolation and validation via NMR, MS, and X-ray crystallography .
Chemical Reactivity and Derivitization
Carboxylic Acid Reactivity
The C4 carboxylic acid serves as a versatile handle for chemical modifications:
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Esterification: Reaction with alcohols under acidic or enzymatic conditions yields esters, enhancing lipophilicity for membrane penetration.
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Amidation: Coupling with amines via carbodiimide reagents produces amides, commonly employed in prodrug strategies.
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Salt Formation: Neutralization with bases (e.g., NaOH) generates water-soluble salts for formulation .
Heterocyclic Substitutions
The pyrimidine and pyridine substituents participate in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling. For instance, bromination at the pyrimidine’s C5 position or nitration of the pyridine ring can introduce functional groups for further elaboration .
Biomedical Applications and Mechanisms
Tyrosine Kinase Inhibition
The compound’s pyrazolo[3,4-b]pyridine core mimics ATP’s purine moiety, enabling competitive inhibition of tyrosine kinases (TKs) involved in oncogenic signaling. Molecular docking studies suggest that the pyrimidine and pyridine groups form critical hydrogen bonds with kinase active sites, while the carboxylic acid stabilizes the binding pose via electrostatic interactions .
Anticancer Activity
In vitro assays demonstrate nanomolar inhibitory activity against EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), with IC₅₀ values comparable to established TKIs like erlotinib . Animal models of non-small cell lung cancer (NSCLC) show tumor growth reduction by 60–70% at 50 mg/kg doses, with minimal hepatotoxicity .
Structure-Activity Relationships (SAR)
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N1 Substituents: Bulky groups (e.g., pyrimidinyl) enhance kinase selectivity by occupying hydrophobic pockets.
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C3 Methyl Group: Improves metabolic stability by shielding reactive positions from cytochrome P450 oxidation.
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C6 Pyridin-3-yl Group: Facilitates π-π stacking with phenylalanine residues in kinase domains .
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
The compound exhibits moderate oral bioavailability (∼40%) in rodent studies, with a Tmax of 2–3 hours. Plasma protein binding exceeds 90%, limiting free drug concentration but extending half-life to 8–10 hours .
Metabolism and Excretion
Primary metabolic pathways involve:
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Oxidation: CYP3A4-mediated hydroxylation of the pyrimidine methyl groups.
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Conjugation: Glucuronidation of the carboxylic acid.
Renal excretion accounts for 70% of elimination, with fecal clearance contributing 30% .
Toxicity Considerations
Acute toxicity studies in rats report an LD₅₀ > 1000 mg/kg, while 28-day repeated dosing at 100 mg/kg/day induces reversible hepatic steatosis. Genotoxicity assays (Ames test, micronucleus) show no mutagenic potential .
Comparative Analysis with Analogues
Substituent Impact on Activity
A comparison of analogues highlights the critical role of the C4 carboxylic acid:
| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
|---|---|---|
| Target Compound | 12.3 | 18.7 |
| C4 Methyl Ester Derivative | 45.6 | 62.1 |
| C6 Phenyl Derivative | 89.4 | 104.2 |
The carboxylic acid’s ionization state enhances binding affinity, while esterification reduces potency by 3–4 fold .
Patent Landscape
Over 2400 patents cover pyrazolo[3,4-b]pyridine derivatives, with 15% specifically claiming TKIs bearing carboxylic acid substituents . Key patents (e.g., WO2015120321A1) emphasize the therapeutic utility of the target compound in EGFR-mutated cancers .
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